N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 626216-42-0
VCID: VC21510641
InChI: InChI=1S/C10H18N2O/c1-9-4-5-10(13-9)8-11-6-7-12(2)3/h4-5,11H,6-8H2,1-3H3
SMILES: CC1=CC=C(O1)CNCCN(C)C
Molecular Formula: C10H18N2O
Molecular Weight: 182.26g/mol

N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine

CAS No.: 626216-42-0

Cat. No.: VC21510641

Molecular Formula: C10H18N2O

Molecular Weight: 182.26g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine - 626216-42-0

Specification

CAS No. 626216-42-0
Molecular Formula C10H18N2O
Molecular Weight 182.26g/mol
IUPAC Name N',N'-dimethyl-N-[(5-methylfuran-2-yl)methyl]ethane-1,2-diamine
Standard InChI InChI=1S/C10H18N2O/c1-9-4-5-10(13-9)8-11-6-7-12(2)3/h4-5,11H,6-8H2,1-3H3
Standard InChI Key KMMNJQOFNFWIQZ-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)CNCCN(C)C
Canonical SMILES CC1=CC=C(O1)CNCCN(C)C

Introduction

Chemical Identity and Structural Characteristics

N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine features a distinctive molecular architecture combining a furan ring with diamine functionality. This section outlines its fundamental structural parameters and identifiers essential for chemical database referencing and regulatory documentation.

Basic Identification Parameters

The compound is characterized by several unique identifiers that establish its chemical identity within scientific and regulatory contexts.

ParameterValue
CAS Number626216-42-0
Molecular FormulaC₁₀H₁₈N₂O
Molecular Weight182.26 g/mol
IUPAC NameN',N'-dimethyl-N-[(5-methylfuran-2-yl)methyl]ethane-1,2-diamine

Table 1: Key identification parameters of N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine

Structural Descriptors

The compound's structure can be represented through various chemical notations that enable computational analysis and database searching.

Structural DescriptorValue
Standard InChIInChI=1S/C10H18N2O/c1-9-4-5-10(13-9)8-11-6-7-12(2)3/h4-5,11H,6-8H2,1-3H3
Standard InChIKeyKMMNJQOFNFWIQZ-UHFFFAOYSA-N
SMILESCC1=CC=C(O1)CNCCN(C)C
Canonical SMILESCC1=CC=C(O1)CNCCN(C)C
PubChem Compound ID1819114

Table 2: Structural notation systems for N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine

The compound features a furan ring (a five-membered aromatic heterocycle containing oxygen) with a methyl substituent at the 5-position. This furan moiety is connected via a methylene bridge to a secondary amine, which is further linked to an ethyl chain terminating in a dimethylamine group. This structural arrangement contributes to the compound's ability to interact with various biological targets through hydrogen bonding, π-interactions, and other non-covalent forces.

Physicochemical Properties

The physical and chemical properties of N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine determine its behavior in various experimental conditions and biological systems. Understanding these properties is crucial for applications in research and pharmaceutical development.

Physical Properties

N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine presents as a colorless to pale yellow liquid with a distinctive aroma characteristic of many furan derivatives. Its physical state facilitates its use in various laboratory protocols, particularly those requiring liquid handling techniques .

Solubility Profile

The compound exhibits an advantageous solubility profile for biochemical applications, being soluble in both aqueous environments and organic media.

Solvent TypeSolubility
WaterSoluble
Alcohols (e.g., methanol, ethanol)Soluble
EthersSoluble
KetonesSoluble

Table 3: Solubility profile of N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine

This versatile solubility enables its application across diverse experimental conditions, from aqueous biological assays to organic synthesis reactions.

Chemical Reactivity

The compound demonstrates characteristic amine reactivity, primarily through its secondary and tertiary amine functionalities. These nitrogen centers can participate in various chemical transformations:

  • Nucleophilic substitution reactions

  • Acid-base interactions (forming salts with acids)

  • Acylation reactions with esters and related compounds

  • Alkylation processes

  • Metal coordination through the nitrogen lone pairs

The furan ring introduces additional reactivity patterns, including potential for electrophilic aromatic substitution reactions and Diels-Alder cycloadditions under appropriate conditions.

Applications and Research Significance

N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine has demonstrated value in specific research domains, with potential for broader applications based on its structural features and reactivity profile.

Established Applications

The compound has found application in several key research areas:

Biochemical Research Applications

N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine has demonstrated utility in proteomics research, particularly for:

  • Protein labeling studies - The compound can serve as a tag for tracking protein distribution and interactions

  • Affinity-based protein isolation - Its structure enables attachment to solid supports for protein purification

  • Structural biology investigations - The compound can be used to probe protein binding sites

Pharmaceutical Research Applications

The compound has shown promise in pharmaceutical development contexts:

  • As a scaffold for medicinal chemistry exploration

  • In drug delivery systems research

  • As a potential pharmacophore in drug discovery programs

Structure-Activity Relationships

Understanding the relationship between the structure of N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine and its biological activity can provide insights into its functionality and guide the development of related compounds with enhanced properties.

Key Structural Features

Several structural elements contribute to the compound's properties and potential biological activities:

  • Furan Ring: The aromatic heterocycle provides a rigid, planar region that can participate in π-stacking interactions with aromatic amino acid residues in proteins

  • Methyl Substituent: The 5-methyl group on the furan ring influences the electron density distribution and lipophilicity of this moiety

  • Flexible Ethane-1,2-diamine Linker: This component provides conformational flexibility, potentially allowing the compound to adapt to various binding environments

  • Tertiary Amine: The dimethylamine group can act as a hydrogen bond acceptor and may contribute to pH-dependent behavior in biological systems

Analogous Compounds

Examination of structurally related compounds provides context for understanding the potential activity profile of N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine.

CompoundCAS NumberStructural DifferenceNoted Properties
N,N-Dimethyl-N'-(tetrahydrofuran-2-ylmethyl)ethane-1,2-diamine915921-74-3Contains a saturated tetrahydrofuran ring instead of furanUsed in similar research applications; exhibits different conformational preferences
N₁-Benzyl-N₂-[(furan-2-yl)methyl]ethane-1,2-diamine627522-78-5Contains a benzyl group and unsubstituted furan ringExhibits significant biological activity; studied as enzyme inhibitor and receptor modulator

Table 4: Structurally related compounds and their comparative properties

These structural relationships highlight how subtle modifications to the core structure can influence chemical reactivity, biological activity, and research applications.

SupplierCatalog/IDAvailable QuantitiesPurity SpecificationUsage Restriction
Vulcan ChemicalsVC21510641Not specifiedNot specifiedFor research use only. Not for human or veterinary use
Aaron ChemicalsAR00EBIQ50mg to 1gNot specifiedResearch purposes
EOS Med ChemNot specifiedStock of 434gNot specifiedResearch purposes

Table 5: Commercial availability of N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine

Research Grade Specifications

The compound is typically supplied as a research-grade chemical, with documentation including:

  • Certificate of Analysis (CoA) confirming identity and purity

  • Safety Data Sheet (SDS) detailing handling precautions

  • Spectral data (NMR, MS, IR) for identity confirmation

This information supports researchers in ensuring the quality and suitability of the compound for specific experimental applications.

Future Research Directions

Given the structural features and preliminary applications of N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine, several promising research directions can be identified.

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could yield valuable insights into:

  • The impact of furan ring substitution patterns on biological activity

  • The optimal length and composition of the linker region

  • The influence of various amine substitution patterns on target binding

Methodological Development

The compound could serve as a model structure for developing:

  • Novel synthetic methodologies for functionalized furans

  • Improved analytical techniques for amine detection

  • New approaches to protein labeling and tracking

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